molecular formula C15H23N3O2S B5829857 N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide

Cat. No.: B5829857
M. Wt: 309.4 g/mol
InChI Key: SGRIQIBWGQKJAT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethyl group and a carbothioamide moiety, along with a 2,4-dimethoxyphenyl group. Its structure suggests potential biological activity, making it a candidate for further investigation in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide typically involves the reaction of 2,4-dimethoxyaniline with ethyl piperazine and a thiocarbonyl reagent. The process can be summarized as follows:

    Step 1: 2,4-dimethoxyaniline is reacted with ethyl piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Step 2: The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide or thiophosgene, to introduce the carbothioamide group.

    Step 3: The reaction mixture is purified using standard techniques like recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are carried out under controlled conditions to avoid over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA in bacteria, leading to antibacterial effects. Molecular docking studies have provided insights into the binding affinity and specific interactions between the compound and the enzyme.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring with a carbothioamide group and a 2,4-dimethoxyphenyl moiety

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-4-17-7-9-18(10-8-17)15(21)16-13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRIQIBWGQKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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